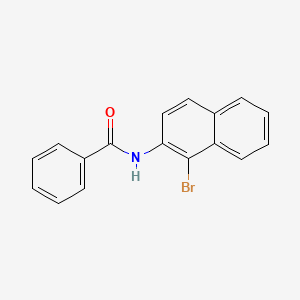

N-(1-Bromonaphthalen-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-bromonaphthalen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO/c18-16-14-9-5-4-6-12(14)10-11-15(16)19-17(20)13-7-2-1-3-8-13/h1-11H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVVZFGHKMDWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543360 | |

| Record name | N-(1-Bromonaphthalen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106184-48-9 | |

| Record name | N-(1-Bromonaphthalen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Bromonaphthalen 2 Yl Benzamide and Its Analogues

Precursor Synthesis and Halogenation Strategies

The synthesis of the core structure of N-(1-Bromonaphthalen-2-yl)benzamide hinges on the preparation of a specifically substituted naphthalene (B1677914) ring. This involves creating the foundational naphthalene-based amine and then precisely introducing a bromine atom at the correct position.

Preparation of Naphthalene-based Intermediates

The primary and most crucial intermediate for the synthesis is 1-bromo-2-naphthylamine . The journey to this precursor often begins with more common naphthalene derivatives. A prominent starting material is 2-naphthylamine (B18577) (also known as β-naphthylamine), a compound that can be synthesized through various industrial and laboratory methods. wikipedia.orgnih.govchemspider.com Historically, the Bucherer reaction, which involves heating 2-naphthol (B1666908) with ammonium (B1175870) zinc chloride, has been a standard method for its preparation. wikipedia.org Alternative syntheses start from sodium 2-naphthalene sulfonate, which is heated with sodium amide in liquid ammonia. prepchem.com

However, due to the recognized carcinogenic properties of 2-naphthylamine, modern synthetic routes often seek to avoid its direct use or handle it as a transient intermediate under controlled conditions. wikipedia.orggoogle.com A more convenient and contemporary pathway to the direct precursor, 1-bromo-2-naphthylamine, circumvents the isolation of 2-naphthylamine itself. This method starts with the commercially available 2-acetylnaphthalene (B72118). tandfonline.com

The key steps in this preferred pathway are outlined below:

Schmidt Reaction: 2-Acetylnaphthalene is treated with sodium azide (B81097) in the presence of a strong acid like trichloroacetic acid. This reaction converts the acetyl group into an acetamido group, yielding 2-acetonaphthalide. tandfonline.com

Bromination: The resulting 2-acetonaphthalide is then brominated directly. This step is crucial for introducing the bromine atom at the C1 position. tandfonline.com

Hydrolysis: The crude 1-bromo-2-acetonaphthalide is subsequently hydrolyzed using an acid catalyst (e.g., HCl in ethanol) to remove the acetyl protecting group, affording the target intermediate, 1-bromo-2-naphthylamine, typically as its hydrochloride salt. tandfonline.com This multi-step, one-pot synthesis from 2-acetylnaphthalene is efficient, with reported yields of the hydrochloride salt being as high as 89%. tandfonline.com

Table 1: Synthesis of 1-Bromo-2-naphthylamine Hydrochloride from 2-Acetylnaphthalene

| Step | Reactants | Reagents | Product | Yield | Reference |

| 1 | 2-Acetylnaphthalene | Sodium Azide, Trichloroacetic Acid | 2-Acetonaphthalide | Intermediate | tandfonline.com |

| 2 | 2-Acetonaphthalide | Bromine, Glacial Acetic Acid | 1-Bromo-2-acetonaphthalide | Intermediate | tandfonline.com |

| 3 | 1-Bromo-2-acetonaphthalide | Hydrochloric Acid, Ethanol | 1-Bromo-2-naphthylamine Hydrochloride | 89% (from 2-acetylnaphthalene) | tandfonline.com |

Introduction of the Bromine Moiety onto Naphthalene Systems

The regioselective introduction of a bromine atom onto the naphthalene skeleton is a critical step. The electronic properties of the substituents already present on the naphthalene ring direct the position of electrophilic bromination.

In the synthesis of this compound, the target is to brominate at the C1 position of a 2-aminonaphthalene derivative. The amino group (or its acetylated form, acetamido) is an ortho-, para-directing activator. Therefore, in 2-substituted naphthalenes like 2-acetonaphthalide, the incoming electrophile (Br+) is directed primarily to the C1 position.

A common and effective method for this transformation is the use of molecular bromine in a suitable solvent, such as glacial acetic acid. tandfonline.com This reaction proceeds smoothly with the acetylated amine (2-acetonaphthalide), as the acetyl group moderates the reactivity of the amine and prevents over-bromination while still directing the substitution to the desired C1 position. tandfonline.comrsc.org Other brominating agents and conditions can also be employed, though the Br₂/AcOH system is well-documented for this specific transformation. tandfonline.comgoogle.com

Amide Bond Formation Approaches

With the key intermediate, 1-bromo-2-naphthylamine, in hand, the final step is the construction of the benzamide (B126) moiety. This is achieved by forming an amide bond between the amino group of the naphthalene precursor and the carboxyl group of benzoic acid or its derivatives. Several established protocols can be employed for this acylation reaction.

Direct Amidation Protocols for Benzamide Scaffold Construction

Directly reacting a carboxylic acid with an amine to form an amide is the most atom-economical approach, releasing only water as a byproduct. mdpi.com However, this reaction is often challenging because the acidic carboxylic acid and the basic amine readily form a stable, unreactive ammonium carboxylate salt. mdpi.comyoutube.com To overcome this, thermal conditions, often requiring temperatures above 160°C to drive off water and push the equilibrium towards the amide, can be used. mdpi.com

More advanced direct amidation methods utilize catalysts to facilitate the reaction under milder conditions. Boron-based catalysts, for example, have been shown to be effective. mdpi.com An innovative biocatalytic approach employs enzymes known as Carboxylic Acid Reductases (CARs). These enzymes activate the carboxylic acid by converting it into an acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond. nih.gov

Activated Carboxylic Acid Derivatives in Amide Synthesis

A more conventional and highly reliable strategy for amide synthesis involves activating the carboxylic acid to make it more electrophilic. libretexts.org This typically involves converting benzoic acid into a more reactive derivative, such as an acid chloride or an acid anhydride. youtube.comncert.nic.in

The most common approach is the use of benzoyl chloride . This highly reactive acyl halide readily undergoes nucleophilic acyl substitution with the amino group of 1-bromo-2-naphthylamine. The reaction is typically rapid and efficient, often conducted at or below room temperature. ncert.nic.inacs.org A stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is usually added to the reaction mixture. ncert.nic.inacs.org The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it unreactive. youtube.com

The general procedure is as follows:

Benzoic acid is converted to benzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com

The resulting benzoyl chloride is then added, often dropwise, to a solution of 1-bromo-2-naphthylamine in an inert solvent, in the presence of a base. acs.orgnanobioletters.com

Table 2: General Conditions for Amide Formation using Benzoyl Chloride

| Amine Substrate | Acylating Agent | Base | Solvent | Typical Conditions | Reference |

| 1-Bromo-2-naphthylamine | Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane (B109758) (DCM) or Chloroform | 0°C to Room Temperature | ncert.nic.in, acs.org |

Catalytic Amidation Methods for this compound Formation

Modern organic synthesis has seen the development of powerful catalytic methods for forming C-N bonds, including those in amides. These reactions, often mediated by transition metals like palladium or copper, can offer alternative synthetic routes. researchgate.netnih.govrsc.org

For a molecule like this compound, which contains an aryl bromide, catalytic C-N cross-coupling reactions are a possibility. For instance, the Buchwald-Hartwig amidation allows for the coupling of an aryl halide with an amide. In a hypothetical synthesis, one could couple a di-halogenated naphthalene, such as 1,2-dibromonaphthalene, with benzamide using a palladium catalyst. However, controlling the regioselectivity of such a reaction would be a significant challenge.

A more relevant catalytic approach involves the copper-catalyzed N-arylation of amides with aryl halides, known as the Ullmann condensation. researchgate.netrsc.org This could potentially be used to synthesize analogues by reacting various substituted aryl bromides with benzamide or its derivatives. These catalytic methods, while powerful, are generally more complex to implement than the classical activated carboxylic acid approach for a substrate like 1-bromo-2-naphthylamine, where the amine is already present and readily acylated.

Advanced Cross-Coupling Reactions in the Synthesis of this compound Derivatives

Modern organic synthesis relies heavily on the precision and efficiency of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For the elaboration of the this compound scaffold, these methods are indispensable for introducing a wide range of functional groups and building molecular complexity.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of its starting materials. nih.gov This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly well-suited for the synthesis of biaryl compounds, a common motif in derivatives of this compound.

The success of a Suzuki-Miyaura coupling hinges on the careful selection and optimization of the catalytic system. The choice of palladium source, ligand, base, and solvent all play crucial roles in achieving high yields and selectivity.

Palladium Catalysts: A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. organic-chemistry.org These precursors are typically reduced in situ to the active Pd(0) species. For instance, the combination of Pd₂(dba)₃ with the bulky phosphine (B1218219) ligand P(t-Bu)₃ is effective for the Suzuki cross-coupling of arylboronic acids with a range of aryl and vinyl halides, often at room temperature. organic-chemistry.org

Bases and Solvents: A base is required to activate the boronic acid or its ester, facilitating the transmetalation step. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). organic-chemistry.orgnih.gov The choice of solvent can also significantly impact the reaction outcome. Nonpolar solvents have been found to be beneficial for the selective monocoupling of 1,1-dichloro-1-alkenes. organic-chemistry.org

Interactive Data Table: Optimized Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Substrates | Key Reaction Conditions | Yield | Reference |

| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acids and aryl/vinyl halides | Room temperature | High | organic-chemistry.org |

| Pd(OAc)₂ / PCy₃ | Arylboronic acids and aryl/vinyl triflates | Not specified | High | organic-chemistry.org |

| CataXCium A Pd G3 | Unprotected ortho-bromoanilines and various boronic esters | Not specified | Good to excellent | nih.gov |

| Pd₂(dba)₃ / rac-BINAP | (1R,2R)-cyclohexane-1,2-diamine and 8-bromoquinoline | Toluene, NaOᵗBu | 75% | mdpi.com |

Boronic acids and their corresponding esters are the key organoboron reagents in the Suzuki-Miyaura coupling. Their stability, ease of handling, and generally low toxicity make them highly attractive coupling partners. organic-chemistry.org The reaction is initiated by the activation of the boronic acid with a base, which enhances the polarization of the organic ligand and facilitates the crucial transmetalation step where the organic group is transferred from boron to the palladium center. organic-chemistry.org

While boronic acids are widely used, they can sometimes be unstable. youtube.com To address this, more stable derivatives have been developed. For example, diethanolamine (B148213) can be used to complex with boronic acids, forming air- and water-stable crystalline solids known as DABO boronates. youtube.comresearchgate.net These can often be used directly in Suzuki-Miyaura reactions. researchgate.net Potassium trifluoroborates and organoborane or boronate esters also serve as effective alternatives to boronic acids. organic-chemistry.org The versatility of these reagents allows for the introduction of a vast array of aryl and heteroaryl groups onto the naphthalene core of this compound.

The synthesis of chiral analogues of this compound, where stereochemistry is a critical feature, presents additional challenges and opportunities. Achieving high levels of diastereoselectivity and enantioselectivity often requires the use of chiral catalysts or auxiliaries.

Recent advancements have demonstrated the potential for highly enantioselective synthesis of chiral amides through various catalytic methods. For instance, a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction has been developed for the N-alkylation of primary amides, affording chiral amides with high yields and excellent enantioselectivity under mild conditions. nih.govresearchgate.net This highlights the potential for creating chiral centers adjacent to the amide nitrogen.

In the context of Suzuki-Miyaura coupling, asymmetric synthesis can be achieved through the use of chiral ligands. As mentioned earlier, the helically chiral polymer ligand PQXphos has been employed for the asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates, leading to axially chiral biaryl esters with high enantioselectivities. rsc.org This approach could be adapted for the synthesis of atropisomeric analogues of this compound. Furthermore, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols using chiral bisquinolyldiamine ligands has been shown to produce enantioenriched 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, demonstrating another avenue for introducing chirality into naphthalene-based systems. mdpi.com

Other Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is a powerful tool, other transition metal-catalyzed coupling reactions also offer valuable strategies for the synthesis and derivatization of this compound.

The formation of the amide bond itself can be achieved through various coupling methods. A common laboratory-scale synthesis involves the reaction of an acyl chloride with an amine in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. For instance, N-(naphthalen-1-yl)benzamide can be prepared by reacting 1-naphthylamine (B1663977) with benzoyl chloride. nih.gov

Beyond the amide bond formation, other C-C coupling reactions can be employed to modify the naphthalene or benzamide portions of the molecule. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds and has been used to synthesize N-aryl derivatives. mdpi.comnih.gov This reaction could be applied to couple an appropriate amine with the 1-bromonaphthalene (B1665260) core.

Carbon-Nitrogen (C-N) Coupling Methodologies

The formation of the C-N bond in this compound and its analogues is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods employed for this purpose.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. organic-chemistry.orgacs.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, this would involve the reaction of 1-bromo-2-aminonaphthalene with benzoyl chloride or a related benzoylating agent. The versatility of the Buchwald-Hartwig reaction allows for a broad range of functional groups to be tolerated on both coupling partners. organic-chemistry.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and is often optimized for specific substrates.

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still relevant method for N-arylation. organic-chemistry.orgresearchgate.net This reaction typically requires harsher conditions, including high temperatures, compared to the palladium-catalyzed methods. organic-chemistry.org In the context of synthesizing the target molecule, the Ullmann reaction could involve the coupling of 1-bromo-2-aminonaphthalene with a benzamide or the reaction of 2-aminonaphthalene with a bromobenzene (B47551) derivative in the presence of a copper catalyst. researchgate.net While historically limited by its demanding conditions, recent advancements have led to the development of milder Ullmann-type reactions using various ligands and copper sources. mdpi.com

The general conditions for these C-N coupling reactions are summarized in the table below.

| Reaction Name | Catalyst System | Base | Solvent | Temperature |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor with a phosphine ligand (e.g., XPhos, RuPhos) | Strong non-nucleophilic bases (e.g., NaOtBu, K3PO4) | Aprotic solvents (e.g., Toluene, Dioxane) | Room temperature to elevated temperatures |

| Ullmann Condensation | Cu(I) or Cu(II) salts | K2CO3, Cs2CO3 | Polar aprotic solvents (e.g., DMF, DMSO) | Often high temperatures (>100 °C) |

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral analogues of this compound, particularly those exhibiting atropisomerism due to restricted rotation around the C-N bond, requires sophisticated stereoselective strategies. These methods are crucial for obtaining enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities or material properties.

Application of Chiral Auxiliaries in Asymmetric Synthesis

A well-established method for controlling stereochemistry is the use of chiral auxiliaries. youtube.comyoutube.comyoutube.com A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter or axis is established, the auxiliary is removed. For the synthesis of chiral N-aryl amide analogues, a chiral amine or acid derivative can be used as the auxiliary. For instance, a chiral amine can be acylated with a substituted benzoyl chloride, and the resulting amide can undergo a directed reaction to introduce the naphthyl group with stereocontrol. Subsequently, cleavage of the auxiliary would yield the enantiomerically enriched N-(naphthalen-2-yl)benzamide analogue.

Chiral Ligands in Catalytic Asymmetric Transformations

The use of chiral ligands in transition-metal-catalyzed reactions is a powerful and efficient approach for asymmetric synthesis. nih.gov In the context of synthesizing chiral analogues of this compound, chiral phosphine ligands are commonly employed in palladium-catalyzed asymmetric C-N cross-coupling reactions. These ligands coordinate to the metal center and create a chiral environment, which influences the stereochemical outcome of the bond-forming step, leading to the preferential formation of one enantiomer. The development of new and more effective chiral ligands is an active area of research, aiming to achieve high enantioselectivity for a broad range of substrates. nih.gov

Diastereomeric Control and Isolation Strategies

When a mixture of diastereomers is formed during a reaction, they can often be separated due to their different physical properties, such as solubility. This principle is exploited in diastereomeric resolution. gavinpublishers.comnih.gov In the synthesis of chiral analogues of this compound, if the molecule contains another chiral center, it will exist as a pair of diastereomers. These diastereomers can be separated by techniques such as fractional crystallization or chromatography. For example, reacting a racemic amine with a chiral acid can form diastereomeric salts, which can then be separated by crystallization. Subsequent removal of the chiral resolving agent yields the separated enantiomers of the amine.

Purification and Isolation Techniques for this compound

The purification of this compound and its analogues is a critical step to ensure the removal of impurities, such as starting materials, byproducts, and catalysts. Chromatographic methods are the most widely used techniques for this purpose.

Chromatographic Purification Methods

Flash chromatography is a rapid and efficient technique for the purification of organic compounds. chromservis.euksu.kzbuketov.edu.kz It utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is pushed through the column under pressure. For a compound like this compound, which is a relatively nonpolar aromatic amide, a typical mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the solvent mixture is optimized to achieve good separation between the desired product and any impurities.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is often used for the final purification of compounds or for the separation of closely related isomers, including enantiomers when a chiral stationary phase is used. chromservis.euteledynelabs.com Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. For the purification of this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would typically be employed.

The choice between flash chromatography and preparative HPLC depends on the scale of the synthesis and the required purity of the final product. Flash chromatography is often used for initial purification of larger quantities, while preparative HPLC is employed for obtaining highly pure samples or for challenging separations.

Group-Assisted Purification (GAP) Chemistry for this compound and its Derivatives

Group-Assisted Purification (GAP) chemistry represents a paradigm shift in synthetic organic chemistry, aiming to simplify product purification by avoiding traditional, resource-intensive techniques like column chromatography and recrystallization. tdl.org The core principle of GAP chemistry lies in the strategic attachment of a functional group, often termed a "GAP tag," to a reactant. This tag is designed to modulate the solubility of the resulting product, enabling its selective precipitation or extraction from the reaction mixture. tdl.orgacs.org This approach not only streamlines the purification process but also aligns with the principles of green chemistry by reducing solvent and silica gel consumption. tdl.org While direct literature on the application of GAP chemistry to the synthesis of this compound is not available, a proposed methodology can be extrapolated from the established principles of GAP chemistry and known amide synthesis reactions.

The conventional synthesis of this compound typically involves the acylation of 1-bromo-2-aminonaphthalene with benzoyl chloride. In a hypothetical GAP-assisted synthesis, a carefully selected functional group would be introduced to either the benzoyl chloride or the 1-bromo-2-aminonaphthalene starting material. The ideal GAP tag would render the resulting amide product soluble in the reaction solvent but insoluble in a different, easily separable solvent system, allowing for purification through simple trituration or precipitation.

Proposed GAP-Assisted Synthetic Approach:

A plausible strategy involves the modification of the benzoyl chloride reactant with a functional group that imparts specific solubility characteristics. For instance, a long-chain alkyl or a polyether group could be appended to the benzoyl chloride molecule. This modification would likely increase the solubility of the resulting this compound derivative in nonpolar organic solvents while potentially decreasing its solubility in highly polar or nonpolar aliphatic solvents.

The synthesis would proceed in two main stages:

Synthesis of a GAP-Tagged Benzoyl Chloride: A suitable functional group is attached to a benzoyl chloride precursor. The choice of the functional group is critical and would be guided by the desired solubility profile of the final product.

Amide Coupling and GAP-Based Purification: The GAP-tagged benzoyl chloride is then reacted with 1-bromo-2-aminonaphthalene to form the corresponding N-substituted benzamide. Following the reaction, the crude product mixture, containing the desired amide, unreacted starting materials, and byproducts, would be subjected to a specific solvent treatment. By dissolving the crude mixture in a minimal amount of a solvent in which the desired product is soluble (e.g., dichloromethane or ethyl acetate) and then adding a solvent in which the product is insoluble (e.g., hexane or pentane), the GAP-tagged this compound derivative would selectively precipitate, allowing for its isolation by simple filtration.

Hypothetical Research Findings:

To illustrate the potential efficacy of this approach, hypothetical experimental data for the synthesis and purification of a GAP-tagged derivative of this compound are presented below. In this scenario, a para-substituted dodecyloxy group is used as the GAP tag on the benzoyl chloride.

Table 1: Hypothetical Synthesis of GAP-Tagged this compound Derivative

| Entry | Reactant 1 | Reactant 2 | Reaction Conditions | Crude Yield (%) |

| 1 | 1-Bromo-2-aminonaphthalene | 4-(Dodecyloxy)benzoyl chloride | Et3N, CH2Cl2, rt, 12 h | 95 |

Table 2: Hypothetical Purification of GAP-Tagged this compound Derivative

| Entry | Crude Product from Table 1, Entry 1 | Purification Method | Purified Yield (%) | Purity (by HPLC) |

| 1 | 95 mg | Dissolved in 1 mL CH2Cl2, precipitated with 10 mL Hexane | 88 | >98% |

| 2 | 95 mg | Column Chromatography (Silica gel, Hexane/EtOAc) | 75 | >99% |

The hypothetical data in Tables 1 and 2 suggest that the GAP-assisted approach could lead to high yields and purity, comparable to or even exceeding traditional purification methods, while significantly simplifying the workup procedure. The removal of the GAP tag, if necessary for the final application of the compound, would be the subsequent step, typically designed to be a straightforward chemical transformation.

This proposed application of GAP chemistry to the synthesis of this compound and its derivatives highlights the potential of this methodology to create more efficient and environmentally benign synthetic routes for this class of compounds. Further experimental validation is required to establish the optimal GAP tag and purification conditions for this specific chemical entity.

Computational Chemistry and Theoretical Investigations of N 1 Bromonaphthalen 2 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1-Bromonaphthalen-2-yl)benzamide, offering a detailed picture of its electron distribution and energy landscape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. For this compound, DFT calculations can be employed to determine key properties such as molecular orbital energies, electron density distribution, and electrostatic potential. These calculations help in understanding the molecule's reactivity, stability, and the nature of its chemical bonds.

DFT studies on analogous aromatic amides and bromonaphthalene derivatives have demonstrated the utility of this approach in predicting molecular geometries and electronic properties with high accuracy. For this compound, DFT would likely be used with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized geometries and electronic parameters.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related benzamides, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed over the carbonyl group and adjacent aromatic systems.

The following table illustrates typical electronic properties that can be calculated for this compound using DFT.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. Likely to be influenced by the naphthalene (B1677914) and benzoyl rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. The carbonyl group and bromo-substituted ring are expected to be key contributors. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. A moderate gap is expected, typical of stable organic molecules. |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. The amide linkage and bromine atom will contribute significantly. |

| Electrostatic Potential (ESP) Map | Visual representation of charge distribution. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |

Conformational Landscapes and Rotational Barriers

The flexibility of this compound is primarily due to the rotation around the C-N amide bond and the C-C bonds connecting the aromatic rings to the amide group. Understanding the conformational landscape and the energy barriers associated with these rotations is crucial for predicting the molecule's three-dimensional structure and dynamic behavior.

Computational methods can map the potential energy surface (PES) by systematically rotating specific dihedral angles. For the C(O)-N bond in amides, there is a significant rotational barrier due to the partial double bond character arising from resonance. This can lead to the existence of distinct syn and anti conformers. In this compound, steric hindrance between the bulky naphthalene and benzoyl groups will play a major role in determining the preferred conformation and the magnitude of the rotational barriers.

A relaxed PES scan using DFT would reveal the low-energy conformers and the transition states connecting them. The calculated energy differences between conformers and the heights of the rotational barriers provide quantitative data on the molecule's flexibility.

| Rotational Barrier | Description | Expected Barrier Height | Influencing Factors |

| Amide C-N Bond | Rotation around the central amide bond. | High (typically 15-20 kcal/mol) | Resonance stabilization of the amide group. |

| Naphthyl-N Bond | Rotation of the naphthalene group relative to the amide. | Moderate | Steric hindrance from the ortho-bromine and the carbonyl oxygen. |

| Benzoyl-C Bond | Rotation of the benzoyl group relative to the amide. | Moderate | Steric interactions with the naphthalene ring. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations can be used to explore the conformational space of the molecule at different temperatures, providing a more realistic picture of its flexibility than static calculations alone. By simulating the molecule in a solvent, such as water or an organic solvent, one can also investigate solvation effects on its conformation and dynamics. Such simulations on aromatic amides have been used to understand folding mechanisms and self-assembly processes. nih.gov

Prediction of Spectroscopic Parameters through Computational Models

Computational models, particularly those based on DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.

For this compound, key spectroscopic properties that can be predicted include:

NMR Spectra : Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them an excellent tool for conformational analysis and structural elucidation.

IR Spectra : The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum can be used to assign the vibrational modes observed experimentally, such as the characteristic C=O and N-H stretching frequencies of the amide group.

UV-Vis Spectra : Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. This can provide information about the electronic transitions within the molecule, often involving π-π* transitions within the aromatic systems.

Computational Analysis of Chiral Induction Mechanisms

Due to the steric hindrance caused by the ortho-bromine atom on the naphthalene ring and the benzoyl group, this compound can exhibit atropisomerism, a form of chirality arising from restricted rotation around a single bond. This C-N axial chirality makes the molecule a subject of interest for computational studies on chiral induction.

Theoretical investigations can elucidate the mechanisms by which chirality can be induced or transferred in chemical reactions involving this molecule. DFT calculations can be used to model the transition states of reactions and determine the energy barriers for the formation of different stereoisomers. nih.gov This allows for the prediction of enantioselectivity.

Computational studies on atropisomeric amides have shown that the stability of different atropisomers and the rotational barriers between them are influenced by both steric and electronic effects. rsc.org In the case of this compound, computational models could be used to design chiral catalysts or auxiliaries that selectively stabilize one atropisomer over the other.

Modeling of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound interact with each other governs its solid-state properties, such as crystal structure and melting point. Computational methods can be used to model these intermolecular interactions and predict the crystal packing.

Dispersion-corrected DFT (DFT-D) is often employed to accurately describe the non-covalent interactions, such as hydrogen bonding and π-π stacking, that are crucial in the crystal packing of aromatic molecules. For this compound, the primary intermolecular interactions are expected to be:

N-H···O=C Hydrogen Bonding : The amide groups can form strong hydrogen bonds, leading to the formation of chains or dimers in the crystal lattice.

π-π Stacking : The extended aromatic systems of the naphthalene and benzene (B151609) rings can engage in stacking interactions.

Halogen Bonding : The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

Reactivity and Transformation Pathways of N 1 Bromonaphthalen 2 Yl Benzamide

Palladium-Catalyzed Functionalization of the Bromo-Naphthalene Moiety

The carbon-bromine bond in the 1-position of the naphthalene (B1677914) ring is a prime site for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the naphthalene scaffold and a terminal alkyne. gold-chemistry.orgwikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org For a substrate like N-(1-Bromonaphthalen-2-yl)benzamide, a Sonogashira reaction would introduce an alkynyl substituent at the C-1 position. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org The choice of palladium catalyst can be crucial, with complexes containing phosphine (B1218219) ligands being common. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the bromo-naphthalene with an alkene to form a substituted alkene. thieme-connect.denih.govlibretexts.org This palladium-catalyzed reaction is a powerful tool for C-C bond formation and typically proceeds with high trans selectivity. thieme-connect.de The reaction generally requires a palladium catalyst, a base (such as a trialkylamine or an inorganic base), and is often carried out in a polar aprotic solvent at elevated temperatures. thieme-connect.de For this compound, a Heck reaction would lead to the introduction of a vinyl group at the C-1 position of the naphthalene ring. The intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic structures. libretexts.org

A study on a bromo-naphthalene scaffold, specifically a naphthalene sulfonamide, demonstrated the utility of various palladium-catalyzed cross-coupling reactions in generating a diverse library of compounds. nih.gov This suggests that this compound would be a similarly versatile substrate for such transformations.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | N-(1-(Alkynyl)naphthalen-2-yl)benzamide |

| Heck | Alkene (R'-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | N-(1-(Alkenyl)naphthalen-2-yl)benzamide |

C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.govnih.gov In the context of this compound, the amide group can act as a directing group, facilitating the ortho-C-H activation of the benzoyl moiety or the peri-C-H activation of the naphthalene ring.

Rhodium(III)-catalyzed C-H activation of benzamides, followed by cyclization with various partners, has been reported to yield diverse heterocyclic structures. nih.govrsc.org For instance, the reaction of benzamides with diazonaphthalen-2(1H)-ones in the presence of a Rh(III) catalyst leads to the formation of lactones through an arylation and subsequent intramolecular lactonization sequence. nih.gov Similarly, cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes has been shown to produce fluoroalkylated isoquinolinones. nih.gov A study on naphthalene-1-carboxamide demonstrated its participation in such annulation reactions. nih.gov

Furthermore, palladium-catalyzed C-H alkylation of 1-naphthylamines at the C8 position has been demonstrated, showcasing the potential for selective functionalization of the naphthalene core. rsc.org While the bromine at the C1 position in this compound would likely be the primary site for palladium-catalyzed reactions, under specific conditions, C-H activation at other positions on the naphthalene ring or the benzoyl group could be envisioned.

Reactivity of the Amide Linkage

The amide bond in this compound, while generally stable, can undergo cleavage or substitution under specific reaction conditions.

Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, typically requires harsh conditions such as strong acids or bases and high temperatures. researchgate.net However, the rate of hydrolysis can be influenced by the substituents on both the acyl and the amine portions of the amide. researchgate.net For N-aryl amides, the electronic properties of the aryl group can affect the stability of the amide bond.

Studies on the hydrolysis of N- and N,N-substituted amides have explored various conditions, including the use of strong bases like potassium tert-butoxide. researchgate.net The mechanism of alkaline hydrolysis is thought to proceed through a tetrahedral intermediate. researchgate.net The development of milder hydrolysis protocols, for instance using NaOH in a mixture of methanol (B129727) and dichloromethane (B109758), has been reported for secondary and tertiary amides. researchgate.net It is plausible that under such conditions, this compound could be hydrolyzed to 1-bromo-2-aminonaphthalene and benzoic acid.

N-substitution of amides, such as N-alkylation or N-arylation, typically requires the deprotonation of the amide N-H bond to form an amidate anion, which then acts as a nucleophile. This can be achieved using strong bases. Palladium-catalyzed N-arylation and N-alkylation reactions have become powerful methods for forming C-N bonds. chemrxiv.orgnih.gov While these reactions are more commonly applied to amines, their application to amides is also known.

For a secondary amide like this compound, N-alkylation could be achieved by treatment with a strong base followed by an alkyl halide. Microwave-assisted, solvent-free phase-transfer catalytic conditions have been shown to be effective for the N-alkylation of amides. researchgate.net

Cyclization and Rearrangement Reactions Involving the Naphthalenylbenzamide Scaffold

The unique arrangement of the bromo and benzamido groups on the naphthalene scaffold of this compound provides a template for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.

One potential pathway involves an intramolecular palladium-catalyzed reaction. For example, if the benzoyl group were to be functionalized with a suitable coupling partner, an intramolecular Heck or Suzuki reaction could lead to the formation of a fused ring system.

Furthermore, the Camps cyclization is a well-known reaction for the synthesis of quinolin-4(1H)-ones from N-(2-acylaryl)amides in the presence of a base. While this compound does not fit the exact substrate requirements for a classical Camps cyclization, analogous base-mediated intramolecular cyclizations could potentially be envisioned, possibly involving the activation of a C-H bond on the benzoyl ring and subsequent attack on the naphthalene ring, or vice versa, to form novel polycyclic aromatic compounds.

Rearrangement reactions of N-aryl amides are also known. For example, the Chapman rearrangement involves the thermal rearrangement of N-arylbenzimidates to N,N-diarylbenzamides. While this specific reaction requires the initial formation of an imidate from the amide, it highlights the potential for skeletal rearrangements within this class of compounds under certain conditions.

Photoinduced Transformations

The photochemical behavior of this compound has not been explicitly detailed in scientific literature. However, based on the known photochemistry of related bromo-aromatic compounds and naphthyl derivatives, several potential transformation pathways can be postulated. The presence of a carbon-bromine bond on the naphthalene ring suggests that a primary photochemical process would be the homolytic cleavage of this bond upon absorption of ultraviolet radiation. This would generate a naphthyl radical and a bromine radical.

The fate of the resulting 2-benzamido-1-naphthyl radical would dictate the final products. Potential subsequent reactions could include:

Intramolecular Cyclization: The aryl radical could attack the ortho-position of the benzoyl group, leading to the formation of a dibenzo[b,f]azepine derivative. This type of photocyclization is a known strategy for the synthesis of seven-membered heterocyclic rings. The efficiency of such a reaction would depend on the geometric feasibility of the cyclization and the stability of the resulting radical intermediate.

Hydrogen Abstraction: The naphthyl radical could abstract a hydrogen atom from the solvent or another component in the reaction mixture, leading to the formation of N-(naphthalen-2-yl)benzamide.

Reaction with Oxygen: In the presence of oxygen, the aryl radical could be trapped to form peroxy radicals, which could then lead to a variety of oxygenated products.

It is important to emphasize that these are hypothetical pathways. Experimental studies, including quantum yield determinations and product isolation and characterization, would be necessary to confirm the actual photoinduced transformations of this compound.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The study of chemoselectivity and regioselectivity of this compound in complex reaction systems is another area where specific research is lacking. However, insights can be drawn from the extensive literature on palladium-catalyzed cross-coupling reactions of N-(bromoaryl)amides.

In a typical cross-coupling reaction, such as a Suzuki, Heck, or Buchwald-Hartwig amination, the carbon-bromine bond is the most likely site of initial oxidative addition to the palladium(0) catalyst due to its lower bond dissociation energy compared to the C-H bonds of the aromatic rings and the C-N amide bond. This inherent reactivity difference would likely govern the chemoselectivity.

Table 1: Postulated Regioselective Reactions of this compound

| Reaction Type | Reagents | Postulated Major Product | Rationale for Regioselectivity |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | N-(1-Aryl-naphthalen-2-yl)benzamide | The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling. |

| Heck Coupling | Alkene, Pd catalyst, base | N-(1-Alkenyl-naphthalen-2-yl)benzamide | The reaction is expected to proceed at the C-Br bond. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-(1-Amino-naphthalen-2-yl)benzamide | The C-Br bond is the preferential site for C-N bond formation. |

| Intramolecular Buchwald-Hartwig Cyclization | Pd catalyst, strong base | Dibenzo[b,f]azepine-5(6H)-one | Intramolecular C-N bond formation would likely occur between the amide nitrogen and the carbon bearing the bromine, leading to a seven-membered ring. |

The regioselectivity of any transformation would be dictated by the position of the bromine atom at the 1-position of the naphthalene ring. For instance, in an intramolecular cyclization reaction aimed at forming a new ring, the regiochemistry is predetermined by the substitution pattern of the starting material. A palladium-catalyzed intramolecular Buchwald-Hartwig type reaction, for example, would be expected to proceed via the formation of a bond between the amide nitrogen and the carbon atom at the 1-position of the naphthalene ring, leading to a dibenzo[b,f]azepine core structure.

Further experimental investigation is required to delineate the precise chemo- and regioselective behavior of this compound in various complex reaction systems. Such studies would be valuable for the potential application of this compound as a building block in the synthesis of more complex molecular architectures.

N 1 Bromonaphthalen 2 Yl Benzamide in the Construction of Complex Molecular Architectures

Design Principles for Multilayered Chiral Frameworks

The construction of multilayered chiral frameworks from N-(1-Bromonaphthalen-2-yl)benzamide and its analogs is guided by the principles of orientational chirality. This novel form of chirality arises from a C(sp)–C(sp³) axis-anchored chiral center and a distantly positioned blocking group. researchgate.net The fundamental design involves a tetrahedral carbon center linked to a rigid, bulky group, such as the naphthyl moiety, which can restrict rotation and create distinct, stable spatial arrangements.

Key design principles include:

Introduction of a Chiral Center: The synthesis typically begins by establishing a stereocenter, often adjacent to the benzamide (B126) nitrogen. researchgate.netnih.gov

Installation of a Rotational Barrier: The bulky 1-bromonaphthalen-2-yl group, or a derivative thereof, serves as a significant steric barrier, hindering free rotation around key single bonds. frontiersin.orgnih.gov

Remote Anchoring of a Blocker: A secondary functional group or "blocker" is strategically placed to interact with the chiral center through space, further defining the conformational landscape. researchgate.net

Control of Stereoselectivity: The use of chiral auxiliaries during synthesis is crucial for directing the formation of a single, desired orientational isomer with high diastereoselectivity. researchgate.net

These principles allow for the creation of molecules where a single stereocenter can give rise to multiple, distinct orientational isomers, a phenomenon that has been confirmed through X-ray crystallographic analysis. researchgate.net

Assembly of Orientational and Atropisomeric Systems

The this compound framework is instrumental in the assembly of molecules exhibiting both orientational chirality and atropisomerism, a type of axial chirality arising from restricted rotation about a single bond. nih.gov

Synthesis of Orientational Chirality Analogs from this compound Precursors

The synthesis of analogs with orientational chirality often involves multi-step reaction sequences. frontiersin.orgnih.gov A common strategy employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to construct the complex molecular framework. frontiersin.orgnih.gov

For instance, a precursor like (R)-4-bromo-N-(1-phenylethyl)benzamide can be converted to its boronic ester derivative. frontiersin.orgnih.gov This intermediate is then coupled with a dibromonaphthalene species under Suzuki-Miyaura conditions to yield a chiral product, such as (R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide. frontiersin.orgnih.gov These reactions, often carried out in the presence of a palladium catalyst and a suitable base, are fundamental to assembling the final orientational chiral targets. nih.gov

The following table outlines a representative synthetic step:

| Reactant 1 | Reactant 2 | Coupling Reaction | Product | Yield |

| (R)-N-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 1,8-dibromonaphtalene | Suzuki-Miyaura | (R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide | 54-61% |

Data sourced from multiple studies showcasing the synthesis of orientational chirality analogs. nih.govfrontiersin.orgnih.gov

Control of Atropisomerism via Steric and Electronic Interactions

The control of atropisomerism in these systems is achieved by modulating the steric and electronic interactions within the molecule. The bulky substituents on the naphthalene (B1677914) and benzamide rings create a high rotational barrier, which can lead to stable, isolable atropisomers. nih.gov

The nature of the substituents plays a critical role. For example, replacing a hydrogen atom with a larger group like a methyl or methoxy (B1213986) group on the phenyl ring can significantly impact the rotational barrier and stabilize specific atropisomeric conformations. nih.gov Electronic effects, such as the introduction of electron-donating or electron-withdrawing groups, can also influence the geometry and stability of the atropisomers by altering bond lengths and electron density distribution. These modifications allow for the fine-tuning of the molecule's three-dimensional shape and properties. nih.gov

Development of 3D Chiral Molecules with Defined Stereochemistry

The use of this compound and its derivatives enables the development of complex 3D chiral molecules with precisely defined stereochemistry. The inherent rigidity of the naphthalene ring system, combined with the steric hindrance provided by the bromine atom and the benzamide group, creates a well-defined spatial arrangement. nih.gov

Through carefully designed synthetic routes, including asymmetric reactions and the use of chiral auxiliaries, it is possible to control the absolute configuration at the stereocenters. researchgate.net This leads to the formation of single enantiomers or diastereomers, which is crucial for applications in fields such as catalysis, materials science, and medicinal chemistry where specific 3D structures are required for function. nih.gov The resulting molecules often possess a propeller-like or helical chirality, adding to their structural complexity and potential for enantioselective recognition.

Engineering of Aromatic/Aromatic Interactions (π-Stacking) in Supramolecular Structures

The planar aromatic systems of the naphthalene and benzene (B151609) rings within the this compound scaffold are predisposed to engage in aromatic/aromatic interactions, particularly π-stacking. researchgate.net These non-covalent interactions are fundamental in the self-assembly of molecules into larger, ordered supramolecular structures.

By modifying the substituents on the aromatic rings, it is possible to engineer the strength and geometry of these π-stacking interactions. For example, introducing electron-rich or electron-poor aromatic rings can lead to favorable donor-acceptor π-stacking. In the solid state, these interactions can direct the packing of molecules into specific crystalline lattices, influencing the material's bulk properties. nih.gov In solution, π-stacking can drive the formation of well-defined aggregates or host-guest complexes.

Integration into Polymeric Structures for Advanced Material Science (e.g., Aggregation-Induced Emission)

The unique photophysical properties that can be engineered into derivatives of this compound make them attractive candidates for integration into polymeric structures for advanced materials applications. One such application is in the field of aggregation-induced emission (AIE).

AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The rigid and sterically hindered nature of this compound-based structures can be exploited to design AIE-active monomers.

By incorporating these monomers into a polymer backbone, it is possible to create materials that exhibit strong fluorescence in the solid state or as aggregates. These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The ability to tune the emission properties by modifying the chemical structure of the monomer provides a pathway to a wide range of functional polymeric materials.

Role as a Precursor for Photoelectronic Materials

This compound serves as a valuable precursor for the synthesis of complex, polycyclic aromatic compounds with potential applications in the field of photoelectronics. Its structure is ideally suited for intramolecular cyclization reactions to form rigid, planar, and conjugated systems, which are key characteristics for materials exhibiting desirable photoelectronic properties. The primary route to unlocking this potential is through palladium-catalyzed intramolecular C-H arylation, a powerful tool in modern organic synthesis for the construction of complex molecular architectures.

Through this synthetic strategy, this compound can be transformed into a dibenzo[c,f]phenanthridine derivative. This class of compounds, along with structurally similar phenanthridines and dibenzophenazines, is known for its interesting photophysical and electronic properties. These properties, including strong fluorescence and good charge transport characteristics, make them promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as sensitizers in dye-sensitized solar cells (DSSCs).

The core dibenzo[c,f]phenanthridine scaffold, derived from this compound, provides a robust platform for further functionalization. The introduction of various substituent groups onto this core can be used to fine-tune the material's electronic properties, such as its absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility. This tunability is crucial for the design of new materials tailored for specific photoelectronic applications.

Research into related polycyclic aromatic systems has provided valuable insights into the potential of materials derived from this compound. For instance, studies on N,N'-disubstituted dihydrodibenzo[a,c]phenazines have revealed unique photophysical behaviors, including double fluorescence emission and sensitivity to environmental stimuli. nih.gov These characteristics are highly sought after for the development of advanced sensors and smart materials.

Furthermore, a patent for an indoline-dithienoquinoxaline-dibenzo[a,c]phenazine dye for use in dye-sensitized solar cells underscores the practical potential of these complex aromatic structures in energy conversion technologies. google.com The patent highlights that the dibenzo[a,c]phenazine (B1222753) unit acts as an auxiliary electron acceptor, which enhances the conjugation of the dye molecule and modulates its molecular orbital energy levels, ultimately leading to improved photoelectric conversion efficiency. google.com

The following table summarizes the key photophysical and electronic properties of representative compounds that are structurally related to the potential products derived from this compound, illustrating the promise of this precursor in the development of novel photoelectronic materials.

| Compound Class | Key Properties | Potential Applications |

| Phenanthridine Derivatives | - Strong fluorescence nih.gov - pH-dependent structural transitions nih.gov | - Fluorescent probes nih.gov - DNA/RNA intercalators nih.gov |

| Dibenzo[a,c]phenazine Derivatives | - Double fluorescence emission nih.gov - Large Stokes shift nih.gov - Environmental sensitivity nih.gov - Auxiliary electron acceptor in dyes google.com | - Organic Light-Emitting Diodes (OLEDs) - Dye-Sensitized Solar Cells (DSSCs) google.com - Chemical sensors nih.gov |

| Benzo[1,2-b:6,5-b']dithiophene-4,5-dione Derivatives | - n-type charge transport rsc.org - Tunable electron affinity rsc.org | - Organic Field-Effect Transistors (OFETs) rsc.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of amides, while effective, often requires harsh conditions or the use of stoichiometric coupling reagents, which can be inefficient and generate significant waste. syr.edusemanticscholar.orgucl.ac.uk Future research is poised to move beyond these traditional methods towards more elegant and efficient strategies for synthesizing N-(1-Bromonaphthalen-2-yl)benzamide and its derivatives.

One promising frontier is the advancement of transition-metal-catalyzed cross-coupling reactions . nih.govrsc.org These methods allow for the direct formation of the aryl C–N bond under milder conditions and with greater functional group tolerance. syr.edunih.gov For instance, palladium-catalyzed Buchwald-Hartwig amidation has revolutionized N-arylation, and continued development of new phosphine (B1218219) ligands and catalysts could further improve the efficiency of coupling 1-bromo-2-aminonaphthalene with benzoyl derivatives. syr.edunih.gov

Another rapidly developing area is photocatalysis , which utilizes visible light to mediate chemical transformations. nih.govdntb.gov.uarsc.org Photocatalytic methods could enable the synthesis of this compound under exceptionally mild conditions, potentially using alternative starting materials like nitroarenes and aldehydes, thereby offering a greener and more atom-economical approach. rsc.orgnih.gov

The table below outlines potential modern synthetic strategies that could be adapted for the synthesis of this compound, highlighting the catalysts and general conditions that are characteristic of these advanced methods.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Relevant Research Area |

| Palladium-Catalyzed Amidation | [Pd(allyl)Cl]₂ / Biarylphosphine Ligands | High efficiency, broad substrate scope, milder conditions. nih.gov | Cross-Coupling Reactions |

| Photocatalytic Amide Synthesis | Organic Dyes (e.g., Eosin Y), Ruthenium or Iridium Complexes | Use of visible light, very mild conditions, green approach. nih.gov | Photoredox Catalysis |

| Flow Chemistry Synthesis | Packed-Bed Reactors with Immobilized Catalysts | Enhanced safety, scalability, precise reaction control. researchgate.netresearchgate.netacs.org | Process Chemistry |

| Direct Amidation via C-H Activation | Rhodium or Iridium Complexes | Bypasses the need for pre-functionalized starting materials. nih.gov | C-H Functionalization |

Development of Greener and Sustainable Synthesis Methodologies

In line with the global push for environmentally responsible chemistry, a significant future research direction is the development of "green" synthetic protocols for this compound. ucl.ac.uk This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

A key strategy is the use of biocatalysts , such as enzymes. nih.gov Lipases, for example, have been shown to be effective in forming amide bonds under mild, solvent-free, or aqueous conditions. nih.gov Developing an enzymatic route to this compound from a suitable carboxylic acid and amine would represent a significant step forward in sustainable production. nih.gov

Another approach is the use of solvent-free reaction conditions or the replacement of traditional organic solvents with greener alternatives like water or cyclopentyl methyl ether. semanticscholar.orgnih.govresearchgate.net For example, direct amidation catalyzed by boric acid under solvent-free conditions has been reported for various amides and could be explored for this specific compound. semanticscholar.orgresearchgate.net

The principles of green chemistry offer a framework for evaluating and improving the sustainability of synthetic routes. The following table compares conventional and potential green approaches to amide synthesis.

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative |

| Waste Prevention | Use of stoichiometric coupling agents (e.g., carbodiimides), generating byproducts. ucl.ac.uk | Catalytic direct amidation, producing only water as a byproduct. dntb.gov.ua |

| Safer Solvents and Auxiliaries | Use of chlorinated solvents (e.g., dichloromethane). researchgate.net | Reactions in water, green solvents (e.g., CPME), or solvent-free conditions. nih.govresearchgate.net |

| Energy Efficiency | Reactions often require high temperatures for extended periods. semanticscholar.org | Photocatalytic or enzymatic reactions at ambient temperature. nih.govnih.gov |

| Use of Renewable Feedstocks | Reliance on petroleum-based starting materials. | Exploration of bio-derived starting materials for the benzoyl or naphthalene (B1677914) moieties. |

Advanced Stereochemical Control in Complex this compound Derivatives

The naphthalene core of this compound, with its bulky bromo-substituent adjacent to the amide linkage, creates a sterically hindered environment. This can lead to restricted rotation around the N-aryl bond, giving rise to atropisomerism —a form of chirality that arises from hindered rotation rather than a traditional stereocenter. The synthesis of atropisomeric amides is an emerging field with significant potential. rsc.org

Future research will likely focus on developing methods for the stereoselective synthesis of specific atropisomers of this compound derivatives. rsc.orgyoutube.com This could be achieved through several strategies:

Chiral auxiliaries: Attaching a chiral group to either the naphthalene or benzoyl precursor could direct the acylation to favor the formation of one atropisomer over the other.

Intramolecular acyl transfer: A recently developed method where an acyl group is transferred stereoselectively from a tethered activating group could be a powerful tool for controlling the C-N axial chirality. rsc.org

Dynamic kinetic resolution: A process where a racemic mixture of atropisomers is converted into a single, enantiomerically pure isomer.

The ability to control the three-dimensional structure of these molecules is crucial, as different atropisomers can have distinct biological activities or material properties. acs.org

Integration into Supramolecular Assemblies with Tunable Properties

The planar, aromatic nature of the naphthalene and benzene (B151609) rings in this compound makes it an excellent candidate for incorporation into supramolecular assemblies . These are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding.

Future research could explore how molecules of this compound self-assemble in the solid state or in solution. The presence of the amide group (a strong hydrogen bond donor and acceptor), the bromine atom (a potential halogen bond donor), and the extended aromatic systems provide multiple points of interaction. By modifying the benzoyl or naphthalene rings with other functional groups, it may be possible to tune the properties of these assemblies for applications in:

Organic electronics: The ordered stacking of aromatic rings is crucial for charge transport in organic semiconductors. ossila.com

Sensors: The specific binding of analytes within a supramolecular structure can lead to a detectable change in its optical or electronic properties.

Smart materials: Materials that respond to external stimuli (e.g., light, heat) could be designed based on the reversible formation and disruption of these non-covalent assemblies.

Application in Catalysis as Chiral Ligands or Precatalysts

Naphthalene-based structures are a cornerstone in the design of chiral ligands for asymmetric catalysis. myuchem.comresearchgate.net The rigid backbone of the naphthalene system provides a well-defined chiral environment when coordinated to a metal center. The atropisomeric nature of this compound derivatives, if synthesized in an enantiomerically pure form, could be exploited in this context.

Future work could involve the synthesis of chiral derivatives of this compound and their evaluation as ligands in a variety of metal-catalyzed reactions, such as:

Asymmetric hydrogenation: For the enantioselective synthesis of chiral pharmaceuticals and fine chemicals.

Asymmetric C-C bond formation: Including Friedel-Crafts alkylations and aldol (B89426) reactions. youtube.comnih.gov

Asymmetric C-H functionalization: A cutting-edge area of catalysis where a specific C-H bond is selectively transformed. mdpi.com

The bromine atom on the naphthalene ring also serves as a synthetic handle. It could be replaced with a phosphine, amine, or other coordinating group to create bidentate or tridentate ligands, which often exhibit superior catalytic activity and selectivity. nih.gov

The following table lists potential catalytic applications for chiral derivatives of this compound, along with the types of chiral ligands that have shown success in these areas.

| Catalytic Application | Example Reaction Type | Relevant Chiral Ligand Families |

| Asymmetric C-H Functionalization | Enantioselective C-H arylation | Amino acid derivatives, BINOL-derived ligands. mdpi.com |

| Asymmetric C-C Bond Formation | Friedel-Crafts alkylation | Bis(oxazolinyl)thiophene (ThioBOX), BINOL-based catalysts. nih.gov |

| Asymmetric Dearomatization | Hydroxylative dearomatization of naphthols | Chiral N,N'-dioxide-metal complexes. nih.gov |

| Asymmetric Cycloadditions | [3+2] Cycloaddition | Iridium complexes with chiral ligands. acs.org |

By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for synthesis, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-Bromonaphthalen-2-yl)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodology :

-

Route 1 : Benzoylation of brominated naphthylamine derivatives in pyridine under reflux (4–6 hours). Purification via crystallization from methanol/water (4:1) yields ~75% .

-

Route 2 : Multicomponent condensation of β-naphthol, aldehydes, and carbamates in ionic liquid media, achieving yields up to 85% after 72 hours .

-

Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol), extend reaction time for sterically hindered substrates, and use catalytic acid/base to enhance nucleophilicity. Monitor intermediates via TLC.

- Data Table :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodology :

- IR Spectroscopy : Confirm amide C=O stretch (~1630–1680 cm) and N-H bend (~3300 cm) .

- H NMR : Aromatic protons (δ 7.2–8.0 ppm), brominated naphthyl protons (δ 7.6–7.8 ppm as doublets), and amide NH (δ 8.5–9.0 ppm, broad) .

- Mass Spectrometry : Molecular ion peak [M] at m/z 335.2 (CHBrNO). Fragmentation patterns include loss of Br (Δ m/z 79) and benzoyl group (Δ m/z 105) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound using SHELX software?

- Methodology :

-

Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, T = 123 K) to minimize thermal motion artifacts .

-

Refinement in SHELXL : Apply restraints for disordered bromine atoms and use the TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (< 0.05) and Hirshfeld surface analysis .

-

Contradiction Handling : Cross-validate with DFT-calculated bond lengths (e.g., C-Br: 1.89 Å vs. experimental 1.91 Å) .

- Example Workflow :

Data → SHELXD (solution) → SHELXE (density modification) → SHELXL (refinement) → CIF validation

Q. What strategies are employed in designing structure-activity relationship (SAR) studies for naphthalene-based benzamide derivatives, and how can in vitro bioactivity assays be structured?

- Methodology :

- Scaffold Modification : Introduce substituents (e.g., nitro, methoxy) at naphthyl C-3/C-4 or benzamide para positions to probe steric/electronic effects .

- Assay Design :

- Enzyme Inhibition : Measure IC against kinases (e.g., EGFR) using fluorescence polarization.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 μM).

- Data Analysis : Use CoMFA/CoMSIA models to correlate substituent hydrophobicity (clogP) with activity .

Explain the role of bimetallic MOF catalysts in the synthesis of benzamide derivatives and their advantages over traditional methods.

- Methodology :

- Catalyst Design : FeNi-BDC MOFs provide Lewis acid sites for activating nitroolefins and amines in Michael addition-amidation cascades .

- Advantages :

- Reusability : Retain >90% activity after 5 cycles (vs. homogeneous catalysts).

- Selectivity : Suppress side reactions (e.g., hydrolysis) due to pore confinement .

- Protocol : React trans-β-nitrostyrene with 2-aminopyridine in air (24 h, 80°C), yielding N-(pyridin-2-yl)benzamide (85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.